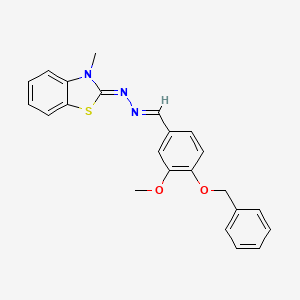

4-(benzyloxy)-3-methoxybenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of hydrazone compounds typically involves the condensation reaction of hydrazines with aldehydes or ketones. Studies like that by Ghorbanloo and Alamooti (2017) on similar molybdenum(VI) complexes highlight the process of synthesizing complex hydrazone ligands through reactions involving aldehydes and hydrazinobenzothiazole, offering insights into methods that could be applied to our compound of interest (Ghorbanloo & Alamooti, 2017).

Molecular Structure Analysis

Molecular structure analysis often employs spectroscopic techniques and X-ray crystallography to elucidate the geometry and electronic structure of compounds. For instance, the work by Lei Jin and Cheng-He Zhou (2010) on benzotriazole derivatives demonstrates the use of crystallographic data to understand molecular orientations and bonding characteristics, which are crucial for predicting the reactivity and interactions of hydrazone compounds (Jin & Zhou, 2010).

Chemical Reactions and Properties

Hydrazones participate in various chemical reactions, such as cycloadditions, nucleophilic substitutions, and redox reactions. Their chemical properties are influenced by the nature of the substituents on both the hydrazone moiety and the aldehyde or ketone precursor. Research on hydrazone compounds by He and Xue (2021) showcases the antibacterial activities of these compounds, hinting at the broad chemical reactivity and potential applications of hydrazones in fields beyond organic synthesis (He & Xue, 2021).

Physical Properties Analysis

The physical properties of hydrazone compounds, including melting points, solubility, and crystallinity, are key to understanding their behavior in different environments. The structural study by Ha et al. (2009) on benzothiazole-derivatives provides data on the smectic A phase behavior of these compounds, which is relevant for applications in material science and liquid crystal technology (Ha et al., 2009).

Chemical Properties Analysis

Investigating the chemical properties involves studying the reactivity patterns, stability, and interactions of the compound with various reagents. The encapsulation of molybdenum(VI) complexes by Ghorbanloo and Alamooti (2017) reveals how the incorporation of hydrazone ligands affects catalytic efficiency and stability, offering a glimpse into the versatility of hydrazones in catalysis (Ghorbanloo & Alamooti, 2017).

Propiedades

IUPAC Name |

(E)-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c1-26-19-10-6-7-11-22(19)29-23(26)25-24-15-18-12-13-20(21(14-18)27-2)28-16-17-8-4-3-5-9-17/h3-15H,16H2,1-2H3/b24-15+,25-23- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEDQDDQPDUYSB-UXOTVQNASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NN=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=CC=CC=C2S/C1=N\N=C\C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(hydroxyimino)methyl]phenyl benzenesulfonate](/img/structure/B5607220.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-1-ethyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5607229.png)

![1-(benzylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5607234.png)

![6-[4-(diphenylacetyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5607242.png)

![N-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5607253.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5607265.png)

![5-{2-[4-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5607271.png)

![methyl [(5-acetyl-3-cyano-6-methylpyridin-2-yl)thio]acetate](/img/structure/B5607277.png)

![4-({4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}acetyl)morpholine](/img/structure/B5607281.png)

![(3R*,4R*)-1-[2-(3-fluorophenyl)ethyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5607292.png)

![(4aS*,7aR*)-1-{[4-(methoxymethyl)-5-methyl-3-isoxazolyl]carbonyl}-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5607308.png)